6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a pharmacological agent. This compound belongs to the pyrrolopyrimidine class, which is notable for its diverse biological activities, including anticancer properties. The structure of this compound contains a pyrrole and pyrimidine ring, which contributes to its unique chemical behavior and biological interactions.
The compound can be synthesized through various methods, often involving multi-step organic reactions that utilize readily available starting materials. Research indicates that derivatives of this compound have been explored for their inhibitory effects on specific kinases related to cancer and other diseases .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide is classified as a small molecule inhibitor. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. The compound has been investigated for its role as an inhibitor of Ataxia Telangiectasia and Rad3-related kinase, which is significant in the context of DNA damage response pathways .
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide typically involves several key steps:
One common synthetic route involves the use of thiourea and a suitable carbonyl compound under reflux conditions. The reaction yields the desired pyrrolopyrimidine structure with varying yields depending on the specific conditions used .
The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide can be represented by the following chemical formula:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
The reactivity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide can be attributed to its functional groups. Key reactions include:
Reactions are generally carried out in solvents like dimethylformamide or ethanol at controlled temperatures to optimize yield and selectivity.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide primarily involves its interaction with kinases such as Ataxia Telangiectasia and Rad3-related kinase. The compound inhibits these kinases by binding to their active sites, preventing substrate phosphorylation which is essential for cell cycle regulation and DNA repair processes .
In vitro studies have demonstrated that certain derivatives exhibit low nanomolar IC50 values against target kinases, indicating strong inhibitory potential .
Relevant data regarding melting points and solubility profiles are essential for practical applications in drug formulation .
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide has been explored for various applications:
Fused pyrimidine derivatives have constituted a cornerstone of medicinal chemistry since the mid-20th century, evolving from fundamental nucleic acid components to sophisticated drug scaffolds. The discovery of purine-based antimetabolites like 6-mercaptopurine (1950s) established fused pyrimidines as privileged structures in drug design. Pyrrolo[3,4-d]pyrimidines emerged as strategic bioisosteres of purines, addressing limitations of metabolic instability and offtarget effects. Their fused bicyclic system combines pyrrolidine's spatial flexibility with pyrimidine's hydrogen-bonding capability, enabling three-dimensional interactions with biological targets inaccessible to flat heterocycles. This evolution accelerated with advances in synthetic methodologies (e.g., Knorr pyrazole syntheses adapted for pyrrolopyrimidines) and structure-based design principles, positioning these scaffolds as versatile platforms for kinase inhibitors, receptor modulators, and epigenetic agents [4].
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core demonstrates distinctive advantages in targeting DNA damage response (DDR) pathways compared to fully aromatic analogs. Its partially saturated pyrrolidine ring adopts a puckered conformation that enhances complementary binding with DDR kinase active sites, particularly those with deep hydrophobic pockets like ATM, ATR, and DNA-PK. The core's bridgehead nitrogen (N5) serves as a critical hydrogen bond acceptor, while the C2 position allows strategic functionalization to engage allosteric binding regions. Notably, the core's electron distribution facilitates selective stacking interactions with nucleotide bases in DNA repair complexes. This specificity is evidenced in preclinical studies where pyrrolo[3,4-d]pyrimidine inhibitors show 10-100x greater potency against DDR kinases versus cell cycle regulators CDK1/2, attributed to the core's ability to displace water molecules in the ATP-binding cleft without inducing conformational changes that trigger off-target effects [1] [4].
Property | Value |
---|---|
CAS Registry Number | 1170220-56-0 |
Molecular Formula | C₇H₈N₄O |
Molecular Weight | 164.17 g/mol |
SMILES Notation | O=C(C1=NC=C2C(CNC2)=N1)N |
Storage Stability | Sealed, dry, 2-8°C |
Purity Specification | ≥95% (HPLC) |
Carboxamide functionalization at the C2 position of pyrrolo[3,4-d]pyrimidine scaffolds dramatically modulates kinase selectivity through three mechanistic principles:
C2 Substituent | Kinase Inhibition IC₅₀ (nM) | Selectivity Index vs. PKC |
---|---|---|
Carboxamide | BTK: 12 ± 2, JAK2: 85 ± 9 | >250x |
Methylamine | BTK: 38 ± 5, JAK2: 220 ± 25 | 85x |
Nitrile | BTK: 210 ± 22, JAK2: >500 | 12x |
Methoxy | BTK: >500, JAK2: >500 | <5x |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1